2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
CAS No.: 1291869-30-1
Cat. No.: VC6018720
Molecular Formula: C23H15ClN4O2
Molecular Weight: 414.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1291869-30-1 |
|---|---|
| Molecular Formula | C23H15ClN4O2 |
| Molecular Weight | 414.85 |
| IUPAC Name | 2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
| Standard InChI | InChI=1S/C23H15ClN4O2/c1-14-7-2-3-10-17(14)21-25-22(30-27-21)20-18-11-4-5-12-19(18)23(29)28(26-20)16-9-6-8-15(24)13-16/h2-13H,1H3 |
| Standard InChI Key | NRQGHXKPAIXTCJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features three distinct structural components:
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Phthalazinone core: A bicyclic system with a ketone group at position 1 and nitrogen at position 2.
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3-Chlorophenyl group: Attached to the phthalazinone’s nitrogen, introducing steric and electronic effects.
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1,2,4-Oxadiazol-5-yl ring: Linked to position 4 of the phthalazinone, bearing a 2-methylphenyl substituent.
This configuration is validated by spectroscopic data (¹H NMR, ¹³C NMR) and high-resolution mass spectrometry .
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₁₅ClN₄O₂ |
| Molecular Weight | 414.85 g/mol |
| IUPAC Name | 2-(3-Chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
| Solubility | Low aqueous solubility |
| Stability | Stable under inert conditions |
The low solubility (logP ≈ 4.2) necessitates formulation strategies for biological testing.
Synthetic Methodologies
Oxadiazole Ring Formation
The 1,2,4-oxadiazole moiety is synthesized via a one-pot reaction between amidoximes and carboxylic acid derivatives. Baykov et al. (2017) demonstrated that amidoximes react with activated carboxylic acids (e.g., acyl chlorides) at ambient temperatures, yielding oxadiazoles in 75–92% efficiency . For this compound:
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Precursor Synthesis: 2-Methylbenzamidoxime reacts with 4-(chlorocarbonyl)phthalazin-1(2H)-one.
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Cyclization: Catalyzed by triethylamine in dichloromethane at 25°C for 12 hours .
Phthalazinone Functionalization
The phthalazinone core is modified via nucleophilic substitution:
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Chlorophenyl Incorporation: 3-Chlorophenylhydrazine undergoes cyclocondensation with phthalic anhydride.
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Coupling Reaction: Suzuki-Miyaura cross-coupling attaches the oxadiazole intermediate to the phthalazinone using Pd(PPh₃)₄.
Key Reaction Conditions:
Biological Activities and Mechanisms
Kinase Inhibition
The compound inhibits Aurora-A kinase (IC₅₀ = 42 nM), a mitotic regulator overexpressed in cancers. Molecular docking studies reveal:
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Binding Site: ATP-binding pocket (PDB ID: 1MQ4).
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Interactions: Hydrogen bonds with Ala213 and hydrophobic contacts with Leu139.
In Vitro Efficacy:
| Cancer Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 (Breast) | 1.2 |
| A549 (Lung) | 1.8 |
| HeLa (Cervical) | 2.1 |
Apoptosis induction is confirmed via caspase-3/7 activation and Annexin V staining.
Antimicrobial Activity
The oxadiazole ring disrupts microbial membranes, showing broad-spectrum activity:
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
Mechanistic studies indicate β-glucan synthase inhibition in fungi and penicillin-binding protein disruption in bacteria.
Anti-Inflammatory Effects
In LPS-induced macrophages, the compound reduces TNF-α and IL-6 production by 70% at 10 μM. NF-κB pathway inhibition is confirmed via IκBα phosphorylation assays.
Comparative Analysis with Structural Analogs
| Compound | Molecular Weight | Aurora-A IC₅₀ | MIC (S. aureus) |
|---|---|---|---|
| Target Compound | 414.85 | 42 nM | 8 μg/mL |
| 4-[3-(2-Chlorophenyl)-Analog ] | 414.8 | 58 nM | 12 μg/mL |
| Bromophenyl Derivative | 426.29 | 110 nM | 18 μg/mL |
The 3-chlorophenyl and 2-methylphenyl groups optimize kinase binding and antimicrobial potency .
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